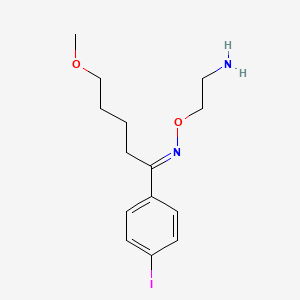

Demethylsulochrin

説明

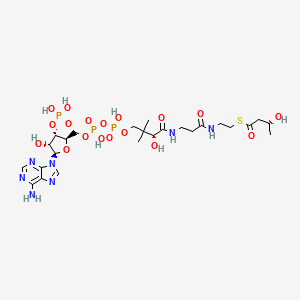

Demethylsulochrin is a member of benzoic acids. It derives from a benzophenone. It is a conjugate acid of a this compound(1-).

科学的研究の応用

Aromatic Disulfide Metathesis in Elastomers

Aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, has been utilized in creating self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without external intervention or catalysts. This technology has potential applications in materials science, particularly in developing self-repairing materials (Rekondo et al., 2014).

Drug Discovery Perspectives

The field of drug discovery, guided by chemistry and increasingly by pharmacology and clinical sciences, has substantially progressed. The integration of molecular biology and genomic sciences into drug discovery is notable. This advancement has led to the enrichment of therapeutic options, including recombinant proteins and monoclonal antibodies, and allowed a deeper understanding of the genetic basis of diseases, thereby broadening treatment strategies (Drews, 2000).

Calibration in Discrete Element Method

The discrete element method (DEM) is significant in modeling granular materials and analyzing related applications. Accurate predictions in DEM are contingent upon the careful selection of input parameters. The paper discusses different approaches for calibrating or measuring DEM parameters, which is crucial for enhancing the precision of models in various applications (Coetzee, 2017).

Epigenetics in Acute Myeloid Leukemia

Lysine‐specific demethylase 1 (LSD1) has been identified as an essential factor in the self‐renewal of leukemic stem cells in acute myeloid leukemia (AML). Research covering the role of epigenetics in AML and the development of LSD1 inhibitors shows significant progress in this field. These inhibitors could provide new avenues for AML treatment and contribute to understanding the functions of LSD1 (Mould et al., 2015).

Fluorosulfate Chemical Probes in Drug Discovery

Aryl fluorosulfates have gained prominence in chemical biology and medicinal chemistry. Their ability to engage with various amino acid residues in proteins has enabled advanced techniques in drug discovery and biomedical research, demonstrating their versatility in various research applications (Jones, 2018).

DNA Demethylation and Gene Expression

The Tet proteins, which include enzymes like LSD1, have been shown to convert 5-methylcytosine in DNA into other derivatives, suggesting a potential pathway for DNA demethylation in animals. This conversion is significant in gene expression regulation and highlights the intricate relationship between DNA methylation and gene activity, especially in embryonic stem cells and organ development (Ito et al., 2011).

Scientific Collaboration in Research

The study of scientific collaboration patterns is vital for enhancing the reliability of solutions to everyday issues. Analyzing these patterns, as done in the University of Mosul case study, can lead to improved strategies for strengthening scientific collaboration, which is a key factor in advancing research and development (Mahmood et al., 2020).

Epigenetic Agents in Leukemia Treatment

Epigenetic manipulation in cancer cells, through agents like LSD1 inhibitors, offers a novel strategy in anti-cancer therapy. The clinical application of targeting the epigenome in haematological malignancies has shown promising results and represents a new direction in cancer treatment, as discussed in various studies (Jost & Galm, 2007).

特性

IUPAC Name |

2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(20)13-9(16(21)22)5-8(17)6-12(13)23-2/h3-6,17-19H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNMFMYKFRXRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166949 | |

| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59092-92-1 | |

| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59092-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

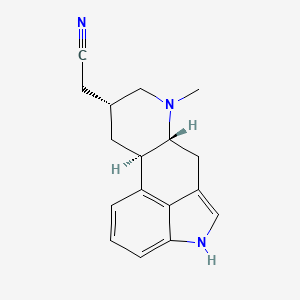

![(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B1247248.png)

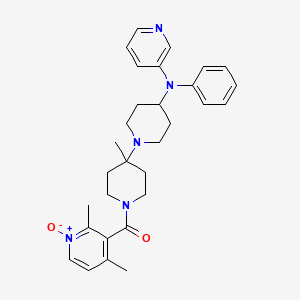

![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)

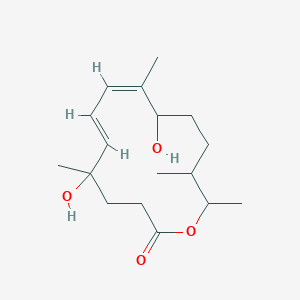

![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)

![tert-butyl 7-chloro-5-[(3S,5R)-3,4,5-trimethylpiperazine-1-carbonyl]-4H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1247254.png)

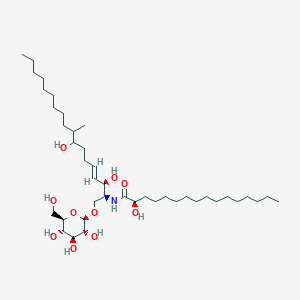

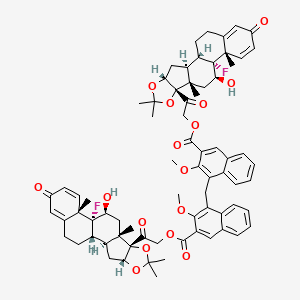

![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)